molecular formula C19H21NO3S2 B2378233 (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448124-55-7

(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2378233
CAS RN: 1448124-55-7
M. Wt: 375.5
InChI Key: HEEDGZPBSWKCPC-UHFFFAOYSA-N
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Description

(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
The exact mass of the compound (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are the Janus kinases (JAKs), specifically JAK1 and JAK2 . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . They play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound, also known as a JAK1/JAK2 degrader (JAPT), operates through a mechanism based on Proteolysis-Targeting Chimeras (PROTACs) . JAPT induces the ubiquitination and degradation of JAK1/JAK2 by leveraging E3 ligase . This leads to the effective inhibition of inflammatory cytokine release, thereby alleviating inflammation .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it significantly inhibits Type I, II, and III adaptive immunity . This is achieved by reducing the phosphorylation of STAT proteins, which are downstream effectors in the JAK-STAT pathway .

Result of Action

The degradation of JAK1/JAK2 by the compound leads to a significant reduction in the severity of AD, as evidenced by the clearance of skin lesions and improvement in the SCORAD (Scoring Atopic Dermatitis) score . This demonstrates the therapeutic potential of JAPT in treating AD .

Action Environment

The unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating AD . The use of japt, a protac-based compound, provides a promising low-frequency and low-dose treatment method for ad

properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-13-9-18(24-12-13)19(21)20-14-7-8-15(20)11-17(10-14)25(22,23)16-5-3-2-4-6-16/h2-6,9,12,14-15,17H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEDGZPBSWKCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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